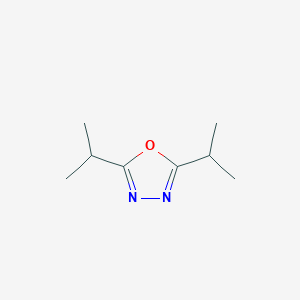

2,5-Di(propan-2-yl)-1,3,4-oxadiazole

Description

Properties

CAS No. |

31950-84-2 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,5-di(propan-2-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C8H14N2O/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |

InChI Key |

NUMPVMCIGYBLFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(O1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Physicochemical Properties of Selected 2,5-Disubstituted-1,3,4-Oxadiazoles

Key Observations :

- Stability : Diarylated derivatives (e.g., 2,5-diphenyl) exhibit higher thermal and oxidative stability compared to dialkyl analogs due to extended π-conjugation and reduced electron density on the oxadiazole ring .

- Solubility : Dialkyl derivatives like 2,5-dimethyl are water-miscible, whereas bulky alkyl or aryl groups (e.g., isopropyl, phenyl) reduce solubility significantly .

- Spectral Features : The C=N stretch in IR (~1640–1650 cm⁻¹) is consistent across derivatives, while substituent-specific signals (e.g., methyl protons at δ 1.27 in NMR) aid in characterization .

Pharmacological Activity Comparison

Key Findings :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antifungal and antibacterial effects. For example, 2,5-bis(4-nitroaryl) analogs show potency against Colletotrichum capsici .

- Anticancer Potential: Diaryl derivatives (e.g., 2,5-diphenyl) are potent EGFR inhibitors, making them candidates for tyrosine kinase-targeted therapies . The isopropyl variant may offer similar activity but with altered pharmacokinetics due to steric bulk.

- Anti-inflammatory and Antidiabetic Effects : Cyclohexyl and aryl-substituted derivatives demonstrate hypoglycemic and anti-inflammatory properties via COX-2 and α-glucosidase inhibition .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.